5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione
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Overview
Description
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.259 g/mol . It is also known by several synonyms, including 1,4-Naphthalenedione, 5,8-dihydroxy-2,3,6,7-tetramethyl, and Tetramethylnaphthazarin . This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione typically involves the oxidation of 2,3,6,7-tetramethylnaphthalene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions . The reaction is carried out under controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of higher quinones or carboxylic acids.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including enzymes and DNA, leading to oxidative stress and cellular damage . The compound’s hydroxyl groups also allow it to form hydrogen bonds with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler quinone structure with similar redox properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Uniqueness
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione is unique due to its multiple hydroxyl and methyl groups, which enhance its reactivity and potential biological activities. The presence of these functional groups allows for a broader range of chemical modifications and applications compared to simpler naphthoquinones .
Biological Activity
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione (CAS Number: 60583-16-6) is a naphthoquinone derivative known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and as an antioxidant.
- Molecular Formula : C14H14O4
- Molecular Weight : 246.259 g/mol
- LogP : 2.43 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 74.6 Ų
Anticancer Potential
Research indicates that naphthoquinone derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action primarily involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key cellular pathways.
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Mechanism of Action :
- Induction of Apoptosis : Studies have shown that naphthoquinones can trigger apoptosis in various cancer cell lines by increasing ROS levels, leading to mitochondrial dysfunction and DNA damage .
- Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells compared to traditional chemotherapeutics .
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Case Studies :
- A study involving the synthesis of various naphthoquinone derivatives highlighted that specific substitutions on the naphthoquinone core could enhance anticancer activity against lung and breast cancer cell lines .
- The compound was tested in vitro against NIH3T3 embryonic fibroblasts and showed a dose-dependent reduction in cell viability at concentrations ranging from 10 to 50 µM .
Antioxidant Activity
This compound also exhibits antioxidant properties. This activity is crucial for its potential use in preventing oxidative stress-related diseases.
- Mechanism : The antioxidant capacity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation .
Comparative Biological Activity Table
Properties
CAS No. |
60583-16-6 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5,8-dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h15-16H,1-4H3 |
InChI Key |
WBAZMMHJYXYLOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=C(C2=O)C)C)O)C |
Origin of Product |
United States |
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